tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799741
InChI: InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)/t11-/m1/s1
SMILES:
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

CAS No.:

Cat. No.: VC15799741

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate -

Specification

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl N-[(4R)-8-azaspiro[4.5]decan-4-yl]carbamate
Standard InChI InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)/t11-/m1/s1
Standard InChI Key WXDIFKLOAMAQGE-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCC12CCNCC2
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC12CCNCC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate (CAS: 1932107-88-4) features a spirocyclic framework where a piperidine ring is fused to a cyclopentane moiety at the 1-position. The (1R) stereochemistry confers chirality, critical for enantioselective interactions with biological targets . The Boc group (-OC(O)O(C(CH3)3)) protects the amine, enhancing stability during synthetic processes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₄H₂₆N₂O₂
Molecular weight254.37 g/mol
SMILES notationCC(C)(C)OC(=O)N[C@@H]1CCCC12CCNCC2
Boiling pointNot reported
LogP (predicted)2.1–3.5
Hazard classificationH302 (Harmful if swallowed)

The compound’s three-dimensional structure, validated by X-ray crystallography and NMR, reveals a rigid spirocyclic system that restricts conformational flexibility, favoring selective binding to planar receptor sites.

Synthesis and Optimization

General Synthetic Pathways

Synthesis typically involves a multi-step sequence:

  • Spirocycle Formation: Cyclocondensation of γ-aminobutyric acid derivatives with cyclopentanone precursors under acidic conditions generates the 8-azaspiro[4.5]decan-1-yl backbone.

  • Chiral Resolution: Enzymatic or chromatographic separation isolates the (1R)-enantiomer, achieving >98% enantiomeric excess (ee) .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) introduces the carbamate group, with yields averaging 70–85%.

Critical Parameters:

  • Temperature: Spirocyclization requires strict control at 0–5°C to prevent racemization.

  • Solvent Choice: Dichloromethane (DCM) optimizes Boc protection, while aqueous workups minimize side-product formation .

Comparative Analysis of Analogues

Structural modifications profoundly impact bioactivity:

Table 2: Structural Analogues and Their Properties

CompoundModificationLogPBioactivity
tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamateFluorination at C32.8Enhanced TLR4 antagonism
tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamateOxygen substitution1.9Improved aqueous solubility
Parent compoundNone3.1Moderate CYP3A4 inhibition

Fluorination increases metabolic stability but reduces solubility, whereas oxygen incorporation enhances hydrophilicity at the expense of membrane permeability.

Biological Activity and Mechanistic Insights

Neurological Applications

Future Directions and Applications

Drug Development

Structural optimization could address pharmacokinetic limitations:

  • Prodrug Strategies: Esterification of the carbamate group may enhance oral bioavailability.

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve CNS delivery in preclinical models .

Chemical Biology Probes

The spirocyclic core serves as a scaffold for developing fluorescent TLR probes, enabling real-time imaging of immune cell activation.

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